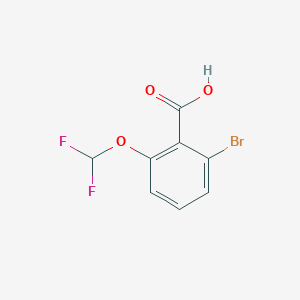
1-(4-(2-Methoxyphenoxy)but-2-yn-1-yl)-3-(thiophen-2-ylmethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(2-Methoxyphenoxy)but-2-yn-1-yl)-3-(thiophen-2-ylmethyl)urea is a chemical compound that has been widely studied for its potential as a therapeutic agent. This compound has shown promising results in various scientific research studies, particularly in the field of cancer research.
Aplicaciones Científicas De Investigación
Directed Lithiation and Substitution Reactions
Directed lithiation of related compounds has demonstrated the ability to introduce various substituents through lithiation and subsequent reactions with electrophiles. This process, applied to compounds with similar structural motifs, yields high yields of substituted products, indicating the compound's utility in synthetic chemistry for the development of novel materials or molecules with specific functions (Smith, El‐Hiti, & Alshammari, 2013).
Synthesis and Biochemical Evaluation for Anti-Acetylcholinesterase Activity
Flexible derivatives of urea compounds have been synthesized and evaluated for their anti-acetylcholinesterase activity. This exploration helps in understanding the compound's potential for optimization and application in therapeutic areas, particularly those related to neurodegenerative disorders (Vidaluc et al., 1995).
Neuropeptide Y5 Receptor Antagonists
Research into trisubstituted phenyl urea derivatives has identified potent antagonists of the neuropeptide Y5 receptor, showcasing the compound's potential in modulating neuropeptide receptors. This application is crucial for developing treatments for obesity and related metabolic disorders (Fotsch et al., 2001).
Synthesis of Novel Pyrimidinones
The synthesis of novel pyrimidinones from related urea compounds underlines the versatility of these compounds in creating new molecules with potential applications in pharmaceuticals and material science (Bonacorso et al., 2003).
Anion Recognition Properties
Substituted phenyl urea and thiourea derivatives have been studied for their anion recognition properties. This research highlights the potential of these compounds in sensor technologies and the development of diagnostic tools, particularly for detecting biologically relevant ions and molecules (Singh et al., 2016).
Propiedades
IUPAC Name |
1-[4-(2-methoxyphenoxy)but-2-ynyl]-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-21-15-8-2-3-9-16(15)22-11-5-4-10-18-17(20)19-13-14-7-6-12-23-14/h2-3,6-9,12H,10-11,13H2,1H3,(H2,18,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCFMRVAWLMGIKQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC#CCNC(=O)NCC2=CC=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

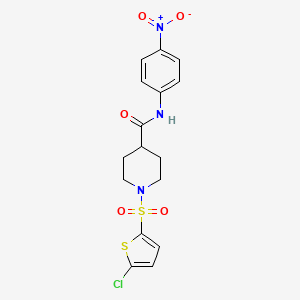
![N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(pyridin-4-ylthio)acetamide](/img/structure/B2400737.png)



![3-(benzenesulfonyl)-N-(4-ethoxyphenyl)triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2400744.png)

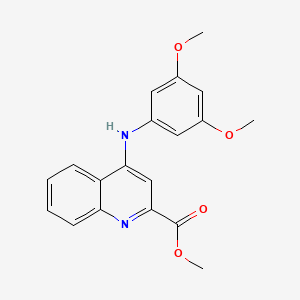
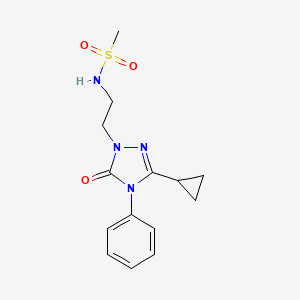

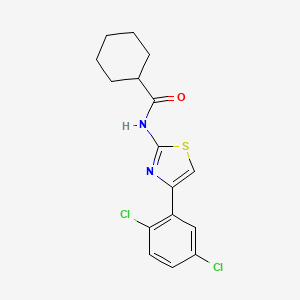

![N-[3-chloro-4-(methylsulfanyl)phenyl]-2-fluoropyridine-4-carboxamide](/img/structure/B2400757.png)
